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CAS No.: 42538-40-9

Cat. No.: B556782

Get Quote

Introduction

2-Bromo-L-phenylalanine is a non-canonical amino acid that has emerged as a critical

building block in pharmaceutical development and biochemical research.[1] Its unique

structure, featuring a bromine atom at the ortho-position of the phenyl ring, imparts enhanced

reactivity and specific steric properties.[1][2] This modification allows for its use in creating

novel therapeutic agents, particularly for neurological disorders, and for precise modifications in

protein engineering.[1][2] Researchers utilize 2-Bromo-L-phenylalanine to study enzyme

activity and inhibition, investigate metabolic pathways, and develop peptides with improved

pharmacological profiles.[1][2] The bromine atom serves as a versatile chemical handle for

further functionalization, such as in cross-coupling reactions or for the introduction of

radiolabels for imaging studies.[2][3]

This guide provides an in-depth overview of the primary synthetic routes to obtain 2-Bromo-L-
phenylalanine, detailed experimental protocols, and a summary of relevant quantitative data

to aid researchers and drug development professionals in its application.
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Key Physicochemical and Analytical Data
A summary of the key properties of 2-Bromo-L-phenylalanine is presented below. This data is

essential for its characterization and application in experimental settings.

Property Value Reference

CAS Number 42538-40-9 [2]

Molecular Formula C₉H₁₀BrNO₂ [2]

Molecular Weight 244.1 g/mol [2]

Appearance White to off-white powder [2]

Melting Point 210 - 214 °C [2]

Purity (Typical) ≥ 99% (HPLC) [2]

Optical Rotation [α]²⁰/D = -2 ± 1° (c=1 in water) [2]

Storage Conditions 0 - 8 °C [2]

Synthetic Routes and Methodologies
The synthesis of 2-Bromo-L-phenylalanine can be approached through several distinct

chemical strategies. The choice of method often depends on the starting material availability,

desired scale, and stereochemical considerations. The most prominent methods include the

Sandmeyer reaction starting from 2-Amino-L-phenylalanine and direct electrophilic bromination

of L-phenylalanine.

Sandmeyer Reaction from 2-Amino-L-phenylalanine
The Sandmeyer reaction is a well-established method for converting a primary aromatic amine

into a halide via a diazonium salt intermediate.[4][5] This route offers high regioselectivity, as

the position of the bromine atom is predetermined by the starting material, 2-Amino-L-

phenylalanine. The reaction proceeds in two main steps: diazotization of the amino group,

followed by displacement with a bromide ion, catalyzed by copper(I) bromide.[5][6]
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Caption: Workflow for the synthesis of 2-Bromo-L-phenylalanine via the Sandmeyer reaction.

Experimental Protocol:

Diazotization:

Suspend 2-Amino-L-phenylalanine (1 equivalent) in an aqueous solution of hydrobromic

acid (HBr, ~48%, 3-4 equivalents) in a three-neck flask equipped with a mechanical stirrer

and a thermometer.

Cool the suspension to 0-5 °C in an ice-salt bath.

Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the

temperature is maintained below 5 °C. Vigorous stirring is essential to prevent localized

heating.
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Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the

addition is complete.

Sandmeyer Reaction:

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in

aqueous HBr.

Slowly add the cold diazonium salt solution to the CuBr solution. The temperature should

be carefully monitored and maintained, allowing for a controlled evolution of nitrogen gas.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the complete decomposition of

the diazonium salt.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Filter the mixture to remove any insoluble copper salts.

Adjust the pH of the filtrate to the isoelectric point of phenylalanine (around 5.5) using a

suitable base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.

Collect the crude 2-Bromo-L-phenylalanine by vacuum filtration and wash with cold

water.

Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol)

or by ion-exchange chromatography to achieve high purity.

Electrophilic Aromatic Bromination
Direct bromination of L-phenylalanine offers a more direct route, avoiding the need for a pre-

functionalized starting material. This reaction involves the use of an electrophilic bromine

source to substitute a hydrogen atom on the aromatic ring. A key challenge is controlling the

regioselectivity, as electrophilic substitution can potentially yield ortho-, meta-, and para-

isomers. However, under specific conditions, the ortho-product can be favored.
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Caption: General workflow for the synthesis of 2-Bromo-L-phenylalanine via electrophilic

bromination.

Experimental Protocol:

Reaction Setup:

Dissolve L-phenylalanine (1 equivalent) in a suitable solvent. Anhydrous conditions are

often required, and solvents like acetic acid or chlorinated solvents may be used, though

greener alternatives are being investigated.[7] The use of a strong acid like sulfuric acid

has also been reported.[8]

Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, catalytic amount) to the solution to activate

the brominating agent.

Cool the mixture to a low temperature (e.g., 0 °C) to control the reaction rate and improve

selectivity.

Bromination:
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Slowly add the brominating agent, such as liquid bromine (Br₂, 1 equivalent) or N-

Bromosuccinimide (NBS), to the reaction mixture. The addition should be done dropwise

while maintaining the low temperature.

Allow the reaction to stir at the low temperature for several hours until completion, which

can be monitored by techniques like TLC or HPLC.

Work-up and Purification:

Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to

consume any excess bromine.

Neutralize the reaction mixture and precipitate the crude product by adjusting the pH.

Filter the crude product, which will be a mixture of isomers.

The critical step is the separation of the desired 2-bromo isomer from the other isomers

(primarily the para-isomer). This is typically achieved using preparative High-Performance

Liquid Chromatography (HPLC) or fractional crystallization, which can be challenging and

impact the overall yield.

Comparison of Synthetic Methods
The choice between the Sandmeyer reaction and electrophilic bromination involves a trade-off

between the cost/availability of starting materials and the ease of purification.
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Parameter Sandmeyer Reaction Electrophilic Bromination

Starting Material 2-Amino-L-phenylalanine L-Phenylalanine

Regioselectivity High (pre-determined)
Moderate to Low (isomer

mixture)

Key Reagents NaNO₂, CuBr, HBr Br₂/NBS, Lewis Acid

Purification
Relatively straightforward

(recrystallization)

Difficult (requires

chromatographic separation of

isomers)

Overall Yield Moderate
Low to Moderate (due to

isomer separation)

Primary Advantage Excellent regiocontrol
More readily available starting

material

Primary Disadvantage
Requires specialized starting

material

Poor regioselectivity and

difficult purification

Role in Pharmaceutical Development
The incorporation of 2-Bromo-L-phenylalanine into peptides and small molecules is a key

strategy in medicinal chemistry. Its protected forms, such as Boc-2-bromo-L-phenylalanine
and Fmoc-2-bromo-L-phenylalanine, are instrumental in solid-phase peptide synthesis

(SPPS).[3][9]
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Caption: Workflow for incorporating 2-Bromo-L-phenylalanine into a peptide using SPPS.

The bromine atom can:

Enhance Binding Affinity: The size and electronic properties of bromine can lead to favorable

interactions with biological targets.[10]
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Improve Metabolic Stability: The C-Br bond can block sites of metabolic degradation,

increasing the half-life of a drug.

Serve as a Synthetic Handle: The bromine atom is a reactive site for further modifications

using reactions like Suzuki or Sonogashira cross-coupling, enabling the creation of diverse

molecular libraries for structure-activity relationship (SAR) studies.[2][3]

Enable Radiolabeling: Isotopes of bromine (e.g., ⁷⁶Br) can be incorporated for use in

Positron Emission Tomography (PET) imaging, aiding in diagnostics and drug distribution

studies.[11]

Conclusion

The synthesis of 2-Bromo-L-phenylalanine is a key enabling step for its application in

advanced pharmaceutical research. While methods like the Sandmeyer reaction offer superior

regioselectivity, direct bromination presents an alternative from a more common starting

material, albeit with significant purification challenges. The continued development of efficient

and enantioselective synthetic routes, including potential enzymatic methods, will further

enhance the accessibility of this valuable compound.[11] Its utility as a versatile building block

ensures its continued importance in the design and discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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